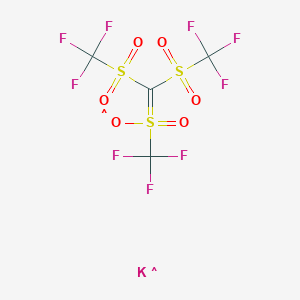
Tris(trifluoromethanesulfonyl)methylpotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trifluoromethanesulfonyl)methylpotassium is an organometallic compound with the chemical formula C₄F₉KO₆S₃. It is known for its high reactivity and unique properties, making it a valuable reagent in various chemical processes. This compound is particularly notable for its strong electron-withdrawing trifluoromethanesulfonyl groups, which enhance its stability and reactivity in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethanesulfonyl)methylpotassium typically involves the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide. The process can be summarized as follows:
Preparation of Tris(trifluoromethanesulfonyl)methane: This precursor is synthesized by reacting trifluoromethanesulfonyl fluoride with a Grignard reagent, such as methylmagnesium bromide, followed by treatment with sulfuric acid.
Formation of this compound: The tris(trifluoromethanesulfonyl)methane is then reacted with potassium hydroxide to yield the desired potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(trifluoromethanesulfonyl)methylpotassium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the highly reactive potassium cation.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include halides, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity and solubility.
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with alkoxides yield corresponding ethers, while reactions with amines produce sulfonamides .
Applications De Recherche Scientifique
Tris(trifluoromethanesulfonyl)methylpotassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Mécanisme D'action
The mechanism by which tris(trifluoromethanesulfonyl)methylpotassium exerts its effects involves the strong electron-withdrawing nature of the trifluoromethanesulfonyl groups. These groups stabilize the negative charge on the carbon atom, making it highly reactive towards electrophiles. The potassium cation also plays a crucial role in facilitating nucleophilic substitution reactions by stabilizing the transition state and enhancing the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Triflidic Acid (Tris(trifluoromethanesulfonyl)methane): This compound is the precursor to tris(trifluoromethanesulfonyl)methylpotassium and shares similar reactivity and stability characteristics.
Bis(trifluoromethanesulfonyl)imide: Another compound with strong electron-withdrawing groups, used in similar applications as a reagent and catalyst.
Uniqueness: this compound is unique due to its combination of high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in both academic and industrial research.
Propriétés
InChI |
InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQKUJATBRHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S(=O)(C(F)(F)F)[O])(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dibenzo[f,h]quinazolin-2(1H)-one](/img/structure/B8132430.png)




